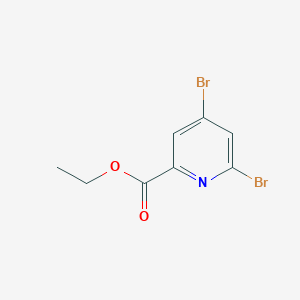

Ethyl 4,6-dibromopicolinate

Description

Ethyl 4,6-dibromopicolinate (CAS 1806348-02-6) is an organobromine compound derived from picolinic acid (pyridine-2-carboxylic acid). Its structure features an ethyl ester group at the pyridine ring’s 2-position and bromine substituents at the 4- and 6-positions. The molecular formula is C₈H₇Br₂NO₂, with a molecular weight of 309.96 g/mol. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its bromine substituents .

Properties

Molecular Formula |

C8H7Br2NO2 |

|---|---|

Molecular Weight |

308.95 g/mol |

IUPAC Name |

ethyl 4,6-dibromopyridine-2-carboxylate |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3 |

InChI Key |

YTBSIJSYIYKXKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-dibromopicolinate can be synthesized through the bromination of ethyl picolinate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor with precise temperature and pressure control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms undergo substitution under specific conditions due to the electron-deficient pyridine ring:

-

Amination : Reaction with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields mono- or di-substituted products .

-

Hydrolysis : Bromine replacement with hydroxyl groups occurs under acidic or basic aqueous conditions (e.g., NaOH/H₂O at 60°C).

Example Reaction Pathway :

Cross-Coupling Reactions

The bromine substituents facilitate palladium-catalyzed couplings:

Key Insight : Steric hindrance from the ester group may reduce yields in bulkier coupling partners.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

-

Hydrolysis : Treatment with NaOH in EtOH/H₂O (1:1) at reflux produces 4,6-dibromopicolinic acid .

-

Transesterification : Methanol/H₂SO₄ yields mthis compound .

Optimized Conditions :

\text{Ester} \xrightarrow{\text{Meglumine, EtOH:H₂O (1:1), reflux}} \text{Acid (80% yield)}

(Adapted from analogous coumarin ester hydrolysis in )

Electrophilic Bromination

Further bromination is unlikely due to existing bromine substituents, but debromination can occur under reducing conditions (e.g., Zn/HOAc).

Hypothesized Reactivity

-

Radical Reactions : Bromine atoms may participate in atom-transfer radical additions (ATRA) under UV light .

-

Cycloadditions : The electron-deficient ring could engage in Diels-Alder reactions with electron-rich dienes .

Critical Data Table: Reaction Conditions and Outcomes

Limitations and Challenges

Scientific Research Applications

Ethyl 4,6-dibromopicolinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4,6-dibromopicolinate belongs to a family of halogenated pyridine carboxylates. Below is a comparative analysis with structurally analogous compounds, emphasizing substituent positions, halogen type, and ester group orientation.

Key Structural and Functional Differences:

Halogen Type and Position :

- Bromine vs. chlorine substituents influence electronic and steric properties. Bromine’s larger atomic size and higher polarizability enhance its leaving-group ability in substitution reactions compared to chlorine.

- Substituent positions (e.g., 3,6- vs. 4,6-) alter steric hindrance and electronic effects, impacting reactivity in regioselective reactions.

Ester Group Orientation :

- Picolinate (ester at pyridine-2-position) vs. nicotinate (ester at pyridine-3-position) derivatives exhibit distinct electronic environments, affecting conjugation and intermolecular interactions.

Data Table: Comparison of this compound and Analogues

Research Findings and Reactivity Insights:

- Electronic Effects : Bromine’s electron-withdrawing nature at the 4,6-positions in this compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) compared to chloro-analogues .

- Steric Considerations : The 4,6-dibromo substitution pattern creates moderate steric hindrance, favoring reactions at the less hindered 2-position (ester group). In contrast, Ethyl 2,4-dichloronicotinate’s 2,4-substitution imposes greater steric constraints .

- Nicotinate vs.

Q & A

Q. Using the PICO framework, how can a researcher structure a study comparing the catalytic efficiency of this compound vs. its non-brominated analog in Pd-mediated cross-coupling?

- PICO Structure:

- Population (P): Aryl halide substrates (e.g., 4-bromotoluene).

- Intervention (I): this compound as a ligand.

- Comparison (C): Ethyl picolinate (non-brominated).

- Outcome (O): Reaction yield, turnover number (TON).

- Methodology: Use standardized conditions (Pd source, base, solvent) and quantify outcomes via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.